

Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Thr-Gly-OH	
Cat. No.:	B1345582	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the dipeptide **H-Thr-Gly-OH**, also known as Threonyl-glycine. It details the fundamental physicochemical properties, focusing on the calculation of its molecular weight. Furthermore, this guide outlines a standard experimental protocol for the empirical verification of its molecular weight using mass spectrometry. The included diagrams illustrate the logical workflow for both the theoretical calculation and the experimental determination of this property.

Molecular Composition and Weight Calculation

H-Thr-Gly-OH is a dipeptide formed from the amino acids L-Threonine (Thr) and Glycine (Gly) through a peptide bond. The formation of this bond involves the elimination of one molecule of water.

The calculation of the molecular weight is derived from the chemical formulas of the constituent amino acids.

 L-Threonine (Thr): The chemical formula is C₄H₉NO₃.[1][2][3][4] Its molecular weight is approximately 119.12 g/mol .[1]



Glycine (Gly): The chemical formula is C₂H₅NO₂. Its molecular weight is approximately 75.07 g/mol.

The formation of the dipeptide (Thr-Gly) is a condensation reaction:

 $C_4H_9NO_3$ (Threonine) + $C_2H_5NO_2$ (Glycine) $\rightarrow C_6H_{12}N_2O_4$ (Thr-Gly) + H_2O_3

The resulting chemical formula for H-Thr-Gly-OH is C₆H₁₂N₂O₄.

The theoretical molecular weight is calculated by summing the weights of the constituent amino acids and subtracting the weight of the water molecule lost during peptide bond formation. This result is confirmed by summing the atomic weights of each atom in the final dipeptide formula.

The following tables summarize the atomic and molecular weights used in the calculation of the molecular weight for **H-Thr-Gly-OH**.

Table 1: Atomic Weights of Constituent Elements	
Element	Standard Atomic Weight (g/mol)
Carbon (C)	12.011
Hydrogen (H)	1.008
Nitrogen (N)	14.007
Oxygen (O)	16.000

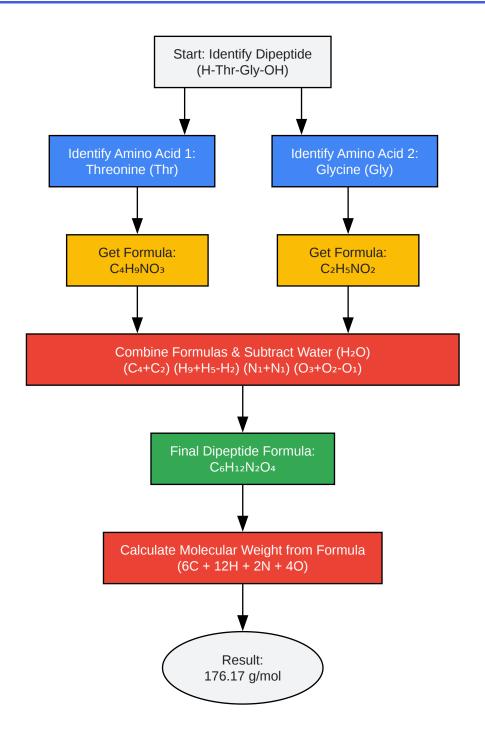


Table 2: Molecular Weight Calculation			
Component	Chemical Formula	Molecular Weight (g/mol)	Reference
L-Threonine	C4H9NO3	119.120	
Glycine	C2H5NO2	75.067	_
Water (subtracted)	H ₂ O	18.015	_
H-Thr-Gly-OH (Dipeptide)	C6H12N2O4	176.172	_

Logical Workflow for Molecular Weight Calculation

The process of calculating the theoretical molecular weight of a dipeptide follows a clear logical sequence. This involves identifying the constituent amino acids, determining their chemical formulas, and accounting for the condensation reaction.





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Caption: Logical workflow for theoretical molecular weight calculation.

Experimental Protocol: Molecular Weight Verification



The molecular weight of **H-Thr-Gly-OH** can be empirically determined with high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS). This technique is ideal for polar, non-volatile molecules like peptides.

To verify the molecular weight of a synthesized or purified sample of **H-Thr-Gly-OH**.

- H-Thr-Gly-OH sample
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic Acid (LC-MS grade)
- Calibrant solution (e.g., sodium trifluoroacetate cluster)
- Electrospray Ionization Mass Spectrometer
- Sample Preparation:
 - Prepare a stock solution of H-Thr-Gly-OH at 1 mg/mL in HPLC-grade water.
 - Create a working solution by diluting the stock solution to a final concentration of 10 μg/mL. The solvent for the working solution should be a mixture of 50:50 methanol/water with 0.1% formic acid to facilitate ionization.
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines using a suitable calibrant solution. Ensure the calibration covers a mass range that includes the expected m/z of the analyte.
- Sample Infusion and Ionization:
 - Set the ESI source to positive ion mode. The free amino group of the peptide will readily accept a proton.



- \circ Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Typical ESI source parameters:

Capillary Voltage: 3.5 - 4.5 kV

Nebulizing Gas (N₂) Pressure: 25 - 35 psi

Drying Gas (N₂) Flow Rate: 5 - 10 L/min

Drying Gas Temperature: 300 - 350 °C

Mass Analysis:

- Acquire the mass spectrum in full scan mode over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 100-500.
- The expected primary ion will be the protonated molecule, [M+H]+.
- For H-Thr-Gly-OH (M = 176.17), the expected m/z value for the [M+H]⁺ ion is approximately 177.18.

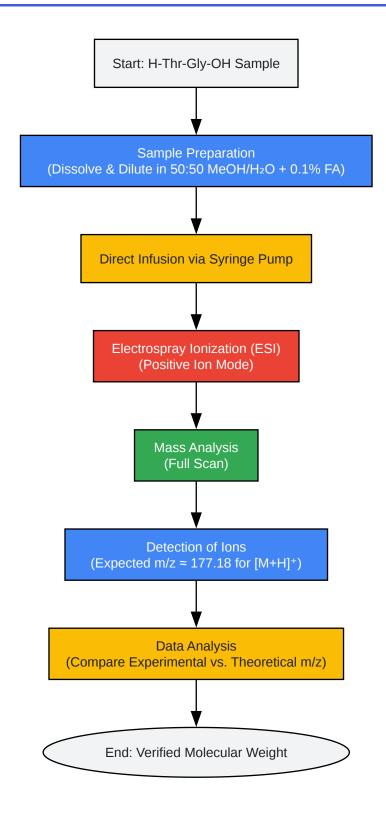
Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the [M+H]+ ion.
- Compare the experimentally observed m/z value to the theoretical value. The difference should be within the mass accuracy tolerance of the instrument (typically <5 ppm for highresolution instruments).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental verification of the molecular weight of **H-Thr-Gly-OH** using ESI-MS.





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Caption: Workflow for molecular weight verification via ESI-MS.



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- To cite this document: BenchChem. [Technical Guide: H-Thr-Gly-OH (Threonyl-glycine)].
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